N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is a derivative of Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer with specific genetic mutations. This compound is designed to enhance therapeutic efficacy and reduce side effects associated with conventional treatments. The molecular structure and modifications of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib suggest potential improvements in pharmacokinetics and selectivity towards mutated epidermal growth factor receptors.
Osimertinib was developed by AstraZeneca Pharmaceuticals and received approval from the U.S. Food and Drug Administration in November 2015 for treating non-small cell lung cancer with the T790M mutation in the epidermal growth factor receptor gene . The specific compound N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is derived from modifications of the original Osimertinib structure, aimed at improving its pharmacological properties.
The synthesis of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves several key steps:
The molecular formula for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib is with a molecular weight of approximately 418.449 g/mol. The structural configuration includes multiple functional groups that enhance its binding affinity to mutated epidermal growth factor receptors.
The chemical reactivity of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib can be analyzed through its interactions with various biological targets:
The mechanism of action for N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib involves:
The pharmacokinetic profile indicates that the median time to reach maximum concentration (Cmax) is approximately 6 hours post-administration, with an elimination half-life around 48 hours .
N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib has significant scientific applications:
This comprehensive analysis highlights the potential of N'-Desacryloyl N-Desdimethylaminoethyl-N-methyl Osimertinib as a promising candidate in cancer therapeutics, emphasizing its synthesis, mechanism of action, and applications within oncology research.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3